molecular formula C15H21NO4S B2755393 N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 879182-39-5

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2755393
CAS No.: 879182-39-5
M. Wt: 311.4
InChI Key: PCIHUSWPFBQVRJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of benzodioxepines, which are known for their unique structural features and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin . This intermediate can be synthesized through the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis to yield the ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its role as a β-adrenergic stimulant.

    Industry: It is used in the development of new materials and industrial processes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. As a β-adrenergic stimulant, it binds to β-adrenergic receptors, leading to the activation of downstream signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with other proteins and enzymes as well .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepines and sulfonamides, such as:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
  • 1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its specific combination of a benzodioxepine core with a cyclohexyl group and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 879182-39-5
  • Molecular Formula: C15H21NO4S
  • Molar Mass: 303.40 g/mol

The compound features a unique benzodioxepine core with a sulfonamide group, which contributes to its biological activity. The structural formula can be represented as follows:

InChI=1S/C15H21NO4S/c1721(18,16125213612)13781415(1113)2010491914/h78,1112,16H,16,910H2\text{InChI}=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzodioxepine structure followed by the introduction of the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity for both laboratory and industrial applications .

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Notably, it has been identified as a potential carbonic anhydrase (CA) inhibitor , particularly targeting isoforms CA IX and CA XII which are associated with tumor growth and metastasis .

Inhibition Studies

Recent studies have demonstrated the compound's inhibitory activity against various carbonic anhydrases:

CompoundTarget CA IsoformIC50 (nM)
N-cyclohexyl sulfonamideCA IX36.4
N-cyclohexyl sulfonamideCA II79.1

These results indicate a preference for inhibiting CA IX over CA II, suggesting potential for anti-tumor applications .

Case Studies

Study 1: Inhibition of Tumor Growth

In vitro studies conducted on human cancer cell lines (HT29 and MDA-MB-231) showed that N-cyclohexyl sulfonamide significantly reduced cell viability under both normoxic and hypoxic conditions. The mechanism was linked to the alteration of pH levels in the tumor microenvironment due to CA inhibition .

Study 2: Selectivity and Efficacy

Another research effort evaluated the selectivity of N-cyclohexyl sulfonamide against different CA isoforms. It was found that modifications in the chemical structure could enhance selectivity for CA IX while maintaining efficacy against other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .

Potential Applications

Given its biological activity, N-cyclohexyl sulfonamide shows promise in several fields:

Pharmaceuticals:
The compound is being investigated as a potential treatment for cancers where CA IX is overexpressed.

Research Tools:
As a selective CA inhibitor, it serves as a valuable tool for studying the role of carbonic anhydrases in physiological and pathological processes.

Properties

IUPAC Name

N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIHUSWPFBQVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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